molecular formula C11H17NO3 B15444307 Tert-butyl 2-cyano-3-oxohexanoate CAS No. 64373-41-7

Tert-butyl 2-cyano-3-oxohexanoate

Cat. No.: B15444307
CAS No.: 64373-41-7
M. Wt: 211.26 g/mol
InChI Key: LWDFRINVGDADFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-cyano-3-oxohexanoate is a chemical building block of interest in synthetic organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). Compounds with similar structures, such as tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate, are well-documented as key chiral intermediates in the synthetic pathway of atorvastatin calcium (the active ingredient in Lipitor) and other statin medications . The specific stereochemistry of these precursors is critical, as it is often achieved through diastereoselective synthesis using engineered enzymes like aldo-keto reductase to ensure high purity and excellent diastereoselectivity (de > 99.5%) . The tert-butyl ester group in such molecules enhances stability and alters solubility, making the compound more suitable for specific reaction conditions . As a beta-keto ester derivative bearing a cyano functional group, this compound offers multiple reactive sites for further chemical modifications, including reduction, nucleophilic addition, and cyclization reactions. This product is strictly For Research Use Only and is intended for use as a reference standard or synthetic intermediate in laboratory settings only. It is not intended for diagnostic or therapeutic uses. Researchers should consult the relevant safety data sheets (SDS) prior to use, as related tert-butyl cyanoacetate compounds may pose hazards such as skin irritation, eye irritation, or specific target organ toxicity .

Properties

CAS No.

64373-41-7

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 2-cyano-3-oxohexanoate

InChI

InChI=1S/C11H17NO3/c1-5-6-9(13)8(7-12)10(14)15-11(2,3)4/h8H,5-6H2,1-4H3

InChI Key

LWDFRINVGDADFB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C#N)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-butyl 2-cyano-3-oxohexanoate, we compare it with structurally related tert-butyl esters and other analogs, focusing on molecular properties, reactivity, and safety profiles.

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Uses
This compound C₁₁H₁₅NO₃ 209.24 Cyano, ketone, ester Organic synthesis, intermediates
Tert-butyl alcohol C₄H₁₀O 74.12 Hydroxyl Solvent, gasoline additive
Tert-butyl acetoacetate (TBA) C₈H₁₄O₃ 158.20 β-keto ester Knoevenagel condensations
Tert-butyl (3s,4r)-3-(hydroxymethyl)... C₁₇H₂₅NO₄ 307.40 Hydroxymethyl, methoxyphenyl Pharmaceutical R&D

Key Findings:

Reactivity Differences: Cyano Group: this compound’s cyano group enhances electrophilicity compared to tert-butyl acetoacetate (TBA), which lacks this moiety. This makes the former more reactive toward nucleophiles (e.g., amines or thiols) . Ketone Stability: The 3-oxo group may undergo keto-enol tautomerism, similar to TBA, but steric hindrance from the tert-butyl group could reduce enolization rates compared to less hindered β-keto esters .

Safety and Handling: Flammability: Unlike tert-butyl alcohol (NFPA flammability rating 3 ), tert-butyl esters like TBA and this compound are less volatile and likely less flammable due to higher molecular weights and lower vapor pressures.

Synthetic Utility: The tert-butyl group in all analogs improves solubility in non-polar solvents and stability under acidic conditions, making these compounds versatile protecting groups in multi-step syntheses . this compound’s dual functionality (cyano + ketone) could enable tandem reactions, such as cyano-mediated cyclizations followed by ketone reductions, a feature absent in simpler esters like TBA.

Q & A

Q. How can researchers validate the biological activity of this compound derivatives while minimizing false positives?

  • Methodological Answer :
  • Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assay).
  • Structure-activity relationship (SAR) : Synthesize analogs with systematic modifications (e.g., replacing tert-butyl with smaller esters) to isolate pharmacophore contributions .

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